Boc-Glu(obzl)-Ala-Arg-Mca

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

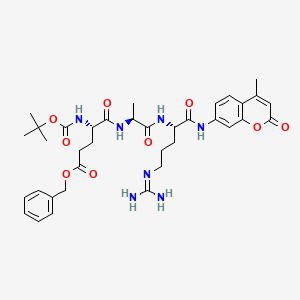

Boc-Glu(obzl)-Ala-Arg-Mca: is a synthetic peptide used primarily in biochemical research. It is composed of four amino acids: Boc-Glu(obzl), Ala, Arg, and Mca. The compound is often used as a substrate in enzymatic assays, particularly for studying protease activity. The presence of the 7-amino-4-methylcoumarin (Mca) fluorophore allows for the detection of enzymatic activity through fluorescence.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(obzl)-Ala-Arg-Mca involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during synthesis. The benzyl (obzl) group protects the carboxyl group of glutamic acid.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound.

化学反应分析

Types of Reactions: Boc-Glu(obzl)-Ala-Arg-Mca can undergo various chemical reactions, including:

Deprotection: Removal of the Boc and benzyl groups under acidic conditions.

Hydrolysis: Cleavage of peptide bonds by proteases.

Oxidation and Reduction: Potential modifications of amino acid side chains.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Hydrolysis: Enzymatic reactions using specific proteases.

Major Products:

Deprotected Peptides: Resulting from the removal of protecting groups.

Cleaved Peptides: Products of enzymatic hydrolysis.

科学研究应用

Substrate for Coagulation Factor XIa

Boc-Glu(OBzl)-Ala-Arg-Mca serves as a substrate for Factor XIa, an enzyme critical in the coagulation cascade. Its hydrolysis can be monitored using fluorescence, allowing researchers to study enzyme kinetics and inhibition mechanisms effectively.

Case Study : In a study measuring activated Factor XI in plasma samples, this compound was used to quantify enzymatic activity through hydrolysis rates, demonstrating its utility in coagulation monitoring .

Enzymatic Characterization of Proteases

The compound is employed as a fluorogenic substrate to characterize various proteases, including matriptase and other serine proteases. Its ability to release a fluorescent signal upon cleavage makes it ideal for real-time monitoring of enzymatic activity.

Case Study : A study involving Serase-1B utilized this compound to assess amidolytic activities, providing insights into the enzyme's functional properties and its role in physiological processes .

Therapeutic Target Identification

Research has indicated that this compound can aid in identifying potential therapeutic targets by elucidating the roles of specific proteases in disease states, particularly those related to coagulation disorders.

Case Study : Investigations into the inhibition of serine proteases linked to blood coagulation have highlighted how this compound can be used to screen for inhibitors that may serve as therapeutic agents .

Data Tables

作用机制

Boc-Glu(obzl)-Ala-Arg-Mca acts as a substrate for trypsin-like serine proteases. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and Mca. This cleavage releases the Mca fluorophore, which becomes highly fluorescent upon release. The increase in fluorescence intensity is measured to determine protease activity.

相似化合物的比较

Boc-Glu(obzl)-Ala-Arg-AMC: Another fluorogenic substrate with a similar structure but different fluorophore (7-amino-4-methylcoumarin).

Boc-Glu(obzl)-Ala-Arg-pNA: Uses p-nitroaniline as the chromophore instead of Mca.

Uniqueness: Boc-Glu(obzl)-Ala-Arg-Mca is unique due to its specific amino acid sequence and the use of Mca as a fluorophore. This combination provides high sensitivity and specificity for detecting protease activity, making it a valuable tool in biochemical research.

生物活性

Boc-Glu(obzl)-Ala-Arg-Mca is a synthetic peptide widely used in biochemical research, particularly for studying protease activity. This compound is characterized by its unique amino acid sequence and the incorporation of the 7-amino-4-methylcoumarin (Mca) fluorophore, which enables sensitive detection of enzymatic activity through fluorescence. This article provides a comprehensive overview of the biological activity of this compound, including its applications, mechanisms of action, and comparative studies.

Chemical Composition and Synthesis

This compound consists of four amino acids:

- Boc-Glu(obzl) : Tert-butoxycarbonyl-protected glutamic acid with a benzyl group.

- Ala : Alanine.

- Arg : Arginine.

- Mca : 7-amino-4-methylcoumarin.

The synthesis typically employs solid-phase peptide synthesis (SPPS), where the first amino acid is attached to a resin, followed by sequential addition of the remaining amino acids. The Boc group protects the amino group during synthesis, while the benzyl group protects the carboxyl group of glutamic acid.

This compound serves as a substrate for trypsin-like serine proteases. The enzyme cleaves the peptide bond between Arg and Mca, releasing the Mca fluorophore. This release results in a significant increase in fluorescence intensity, which can be quantitatively measured to assess protease activity. The sensitivity and specificity of this substrate make it an invaluable tool for studying enzyme kinetics and mechanisms .

Enzyme Activity Assays

This compound is primarily used in assays to study:

- Protease Activity : Particularly for trypsin-like serine proteases, allowing researchers to investigate enzyme-substrate interactions and specificity.

- Therapeutic Development : Screening for potential protease inhibitors that could lead to new treatments for diseases associated with protease dysregulation .

Case Studies

- Protease Inhibition Studies : A study demonstrated that this compound could effectively measure the inhibition of trypsin by various compounds, providing insights into potential therapeutic agents against conditions like cancer and inflammation.

- Fluorescent Detection Methods : Research using this substrate has shown that it can be utilized in high-throughput screening assays due to its fluorescent properties, facilitating rapid analysis of enzyme activities in drug discovery processes .

Comparative Analysis

The following table compares this compound with similar fluorogenic substrates:

| Compound | Fluorophore | Target Enzyme | Application Area |

|---|---|---|---|

| This compound | 7-amino-4-methylcoumarin | Trypsin-like serine proteases | Enzyme kinetics, inhibitor screening |

| Boc-Glu(obzl)-Ala-Arg-AMC | 7-amino-4-methylcoumarin | Coagulation factor XIa | Hemostasis research |

| Boc-Glu(obzl)-Ala-Arg-pNA | p-nitroaniline | Various proteases | General protease activity assays |

属性

IUPAC Name |

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXNNDRYRRUSMM-CAVYSCNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。